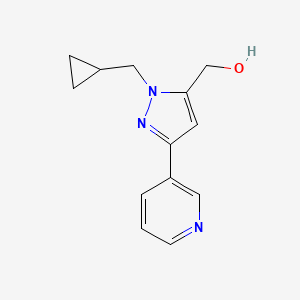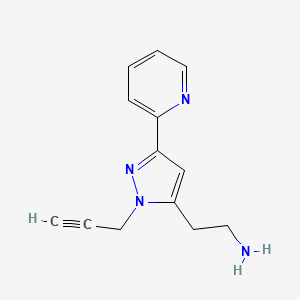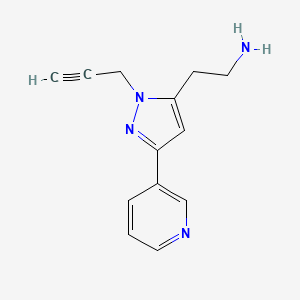![molecular formula C12H11ClN4 B1480895 1-(2-Chlorethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol CAS No. 2098091-70-2](/img/structure/B1480895.png)
1-(2-Chlorethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazo[1,2-b]pyrazole and pyridine moieties
Wissenschaftliche Forschungsanwendungen
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
Similar compounds have been used to synthesize complexes with feii, coii, and niii ions . These complexes have shown different coordination environments, suggesting that the compound may interact with these ions in a biological context.
Mode of Action
Similar compounds have been involved in rh(iii)-catalyzed and solvent-controlled c–h bond functionalization , which suggests that this compound might also interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown catalytic properties towards the oxygen evolution reaction (oer) under basic conditions . This suggests that the compound could have a role in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a pyridine derivative, followed by cyclization with a suitable pyrazole precursor. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the pyridine moiety, which may affect its biological activity and chemical reactivity.
6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the chloroethyl group, which may influence its ability to undergo substitution reactions.
Uniqueness
1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the chloroethyl and pyridine groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-4-6-16-7-8-17-12(16)9-11(15-17)10-3-1-2-5-14-10/h1-3,5,7-9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASDFXJLKVBOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480816.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480817.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480825.png)
![6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480826.png)
![methyl 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480829.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480830.png)
![6-(tert-butyl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480832.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480834.png)
